5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a formyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the hydroxylation of 3-fluorobenzoic acid using liquid ammonia, sodium hydroxide, and cuprous hydroxide . Another approach includes the selective introduction of a fluorine atom into a disubstituted aromatic compound in an acid medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(3-Fluoro-4-hydroxyphenyl)-2-carboxyphenol.
Reduction: Formation of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyphenol.
Substitution: Formation of various substituted phenols depending on the substituent introduced.
Scientific Research Applications
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a drug intermediate and its effects on biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Shares the fluorine and hydroxyl groups but differs in the presence of an acetic acid group instead of a formyl group.
3-Fluoro-4-hydroxyphenylboronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-5-8(3-4-12(11)16)9-1-2-10(7-15)13(17)6-9/h1-7,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQQUFJOVJWQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685101 |
Source
|
Record name | 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-85-2 |
Source
|
Record name | 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.